

An In-depth Technical Guide to 6-Hydroxy-2-naphthaleneacetic Acid

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Compound of Interest

Compound Name: 6-Hydroxy-2-naphthaleneacetic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, relevant experimental methodologies, and biological context of **6-Hydroxy-2-naphthaleneacetic acid**. As an inactive metabolite of the active nonsteroidal anti-inflammatory drug (NSAID) metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), understanding its characteristics is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of its parent compounds.

Chemical and Physical Properties

6-Hydroxy-2-naphthaleneacetic acid, with the CAS number 10441-46-0, is a derivative of naphthalene.^{[1][2]} Its core structure consists of a naphthalene ring system substituted with a hydroxyl group and an acetic acid moiety.

Quantitative Data Summary

The key physicochemical properties of **6-Hydroxy-2-naphthaleneacetic acid** are summarized in the table below. These computed properties are essential for predicting its behavior in biological systems and for developing analytical methods.

Property	Value	Source
IUPAC Name	2-(6-hydroxynaphthalen-2-yl)acetic acid	
Molecular Formula	C ₁₂ H ₁₀ O ₃	[1] [2]
Molecular Weight	202.21 g/mol	[2]
Monoisotopic Mass	202.062994177 Da	[1]
Appearance	Pink to Light Purple Solid	[1]
Topological Polar Surface Area	57.5 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Complexity	239	[1]
Storage Conditions	Refrigerator	[1]

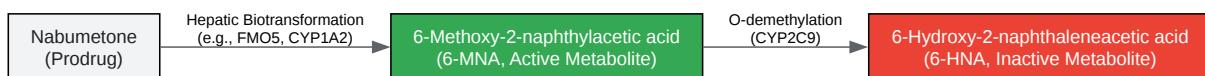
Biological Context and Mechanism of Action

6-Hydroxy-2-naphthaleneacetic acid (also referred to as 6-HNA) is a known metabolite of Nabumetone, a widely used NSAID.[\[1\]](#)[\[3\]](#) Nabumetone is a prodrug that is converted in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[\[3\]](#)[\[4\]](#) 6-MNA is subsequently metabolized, via O-demethylation by the cytochrome P450 enzyme CYP2C9, to the inactive metabolite, **6-Hydroxy-2-naphthaleneacetic acid**.[\[3\]](#)

The primary mechanism of action of the parent compound is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into inflammatory prostaglandins.[\[1\]](#) While the immediate precursor (6-MNA) is a potent COX inhibitor, 6-HNA is considered inactive.[\[3\]](#) Therefore, a key experimental procedure in its analysis involves confirming its lack of inhibitory activity on COX enzymes compared to its active precursor.

Metabolic Pathway of Nabumetone

The following diagram illustrates the metabolic conversion of the prodrug Nabumetone into its active metabolite (6-MNA) and subsequently into the inactive metabolite **6-Hydroxy-2-naphthaleneacetic acid (6-HNA)**.

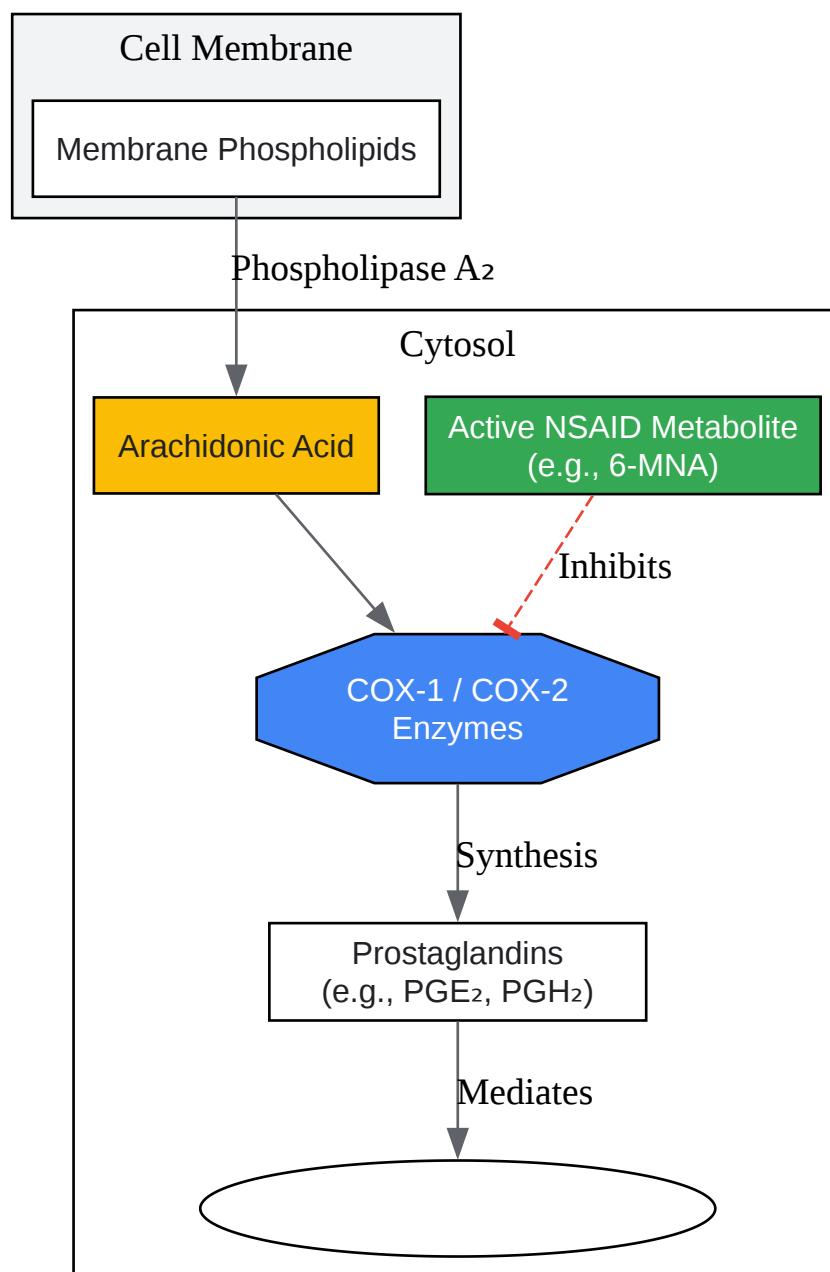


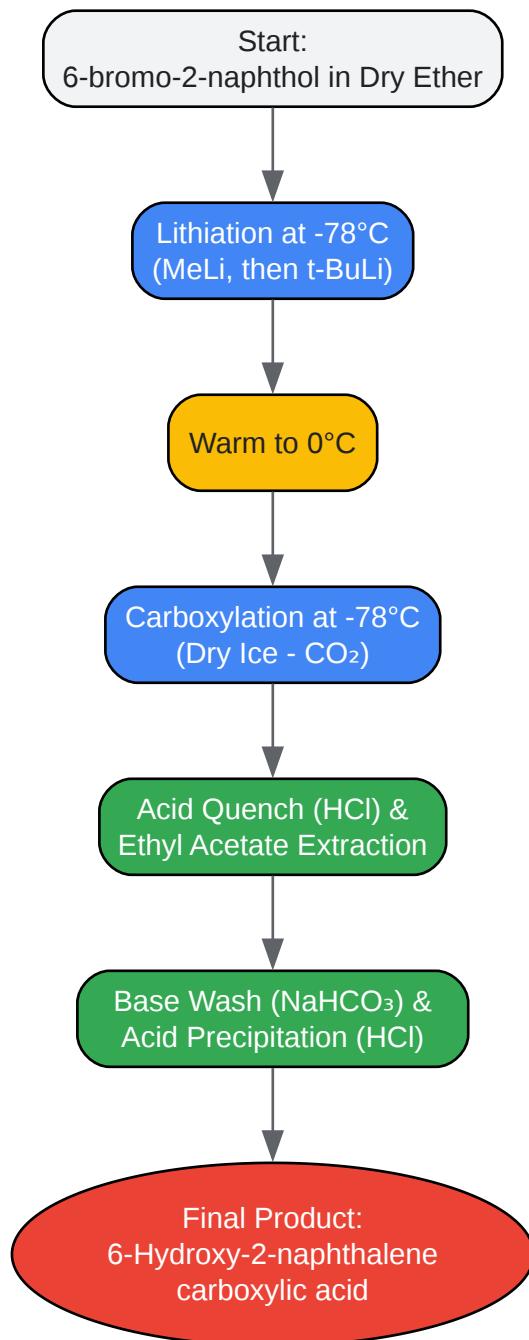
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Caption: Metabolic activation of Nabumetone and subsequent inactivation to 6-HNA.

Prostaglandin Synthesis and NSAID Inhibition

The diagram below outlines the signaling pathway for prostaglandin synthesis from arachidonic acid and illustrates the point of inhibition for NSAIDs like the active metabolite 6-MNA.





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